PF-06873600
説明
PF-06873600は、サイクリン依存性キナーゼ2、4、および6を標的とする低分子阻害剤です。これらのキナーゼは細胞周期の調節に重要な役割を果たしており、それらの阻害は癌細胞の細胞周期停止およびアポトーシスにつながる可能性があります。 This compoundは、特にMYC活性が上昇した癌において有望な前臨床および臨床的活性を示しています .
科学的研究の応用
PF-06873600 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases.
Biology: Helps in understanding the role of cyclin-dependent kinases in cell cycle regulation and apoptosis.
Medicine: Shows potential as a therapeutic agent in treating cancers, particularly those resistant to other cyclin-dependent kinase inhibitors.
Industry: Used in the development of new cancer therapies and in research to overcome resistance mechanisms in cancer treatment
作用機序
PF-06873600は、サイクリン依存性キナーゼ2、4、および6を選択的に阻害することで効果を発揮します。これらのキナーゼは、細胞周期をG1期からS期へ進行させるために不可欠です。これらのキナーゼを阻害することにより、this compoundは細胞周期停止を誘導し、アポトーシスと腫瘍細胞増殖の阻害につながります。 この化合物は、MYC活性が上昇した癌細胞を優先的に阻害するため、特定の種類の癌に特に効果的です .
6. 類似の化合物との比較
This compoundは、サイクリン依存性キナーゼ2、4、および6を同時に阻害する能力においてユニークです。同様の化合物には以下が含まれます。
パルボシクリブ: サイクリン依存性キナーゼ4および6を阻害しますが、2は阻害しません。
リボシクリブ: サイクリン依存性キナーゼ4および6の別の阻害剤です。
アベマシクリブ: サイクリン依存性キナーゼ4および6を阻害し、サイクリン依存性キナーゼ2に対してある程度の活性を示します。this compoundは、3つのキナーゼすべてを標的にできるため、より幅広い活性範囲を持ち、他の阻害剤で見られる耐性機構を克服する可能性があります
生化学分析
Biochemical Properties
PF-06873600 selectively targets and inhibits the activity of CDK2, CDK4, and CDK6 . The Ki values for CDK2, CDK4, and CDK6 are 0.09 nM, 0.13 nM, and 0.16 nM, respectively . This selective inhibition of CDKs leads to cell cycle arrest and induction of apoptosis .
Cellular Effects
This compound has shown to limit the proliferation of OVCAR-3 ovarian cancer cells . It blocks the phosphorylation of retinoblastoma protein (RB1), a key protein involved in cell cycle regulation . This compound exhibits robust preclinical anti-tumor activity and preferentially inhibits MYC activated preclinical models .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CDK2, CDK4, and CDK6, leading to cell cycle arrest and induction of apoptosis . By inhibiting these kinases, this compound prevents the phosphorylation of RB1, thereby limiting cell proliferation .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not currently available in the literature. It has been reported that this compound exhibits efficacy in multiple in vivo tumor models .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently available in the literature. Given its mechanism of action, it is likely to interact with enzymes involved in cell cycle regulation, such as CDK2, CDK4, and CDK6 .
Subcellular Localization
The subcellular localization of this compound is not currently available in the literature. Given its mechanism of action, it is likely to be localized in the nucleus where it can interact with its target proteins CDK2, CDK4, and CDK6 .
準備方法
PF-06873600の合成には、構造に基づく薬物設計とFree-Wilson分析が関与し、サイクリン依存性キナーゼ阻害剤のシリーズを最適化します。 この化合物はピリドピリミジン誘導体であり、その合成には環化や官能基修飾など、複数の化学反応ステップが含まれています . 工業生産方法は、高純度と収率を確保するために、制御された条件下での大規模合成を行います。
化学反応の分析
PF-06873600は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾することができます。
置換: 置換反応は、さまざまな官能基を導入して、化合物の特性を変えることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。
4. 科学研究の応用
This compoundは、幅広い科学研究の応用範囲を持っています。
化学: サイクリン依存性キナーゼの阻害を研究するためのツール化合物として使用されます。
生物学: 細胞周期調節およびアポトーシスにおけるサイクリン依存性キナーゼの役割を理解するのに役立ちます。
医学: 特に他のサイクリン依存性キナーゼ阻害剤に抵抗性のある癌の治療における治療薬としての可能性を示しています。
類似化合物との比較
PF-06873600 is unique in its ability to inhibit cyclin-dependent kinases 2, 4, and 6 simultaneously. Similar compounds include:
Palbociclib: Inhibits cyclin-dependent kinases 4 and 6 but not 2.
Ribociclib: Another inhibitor of cyclin-dependent kinases 4 and 6.
Abemaciclib: Inhibits cyclin-dependent kinases 4 and 6 with some activity against cyclin-dependent kinase 2. This compound’s ability to target all three kinases provides a broader spectrum of activity and potential to overcome resistance mechanisms seen with other inhibitors
特性
IUPAC Name |
6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKHLDZKRQLLN-FOIQADDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2185857-97-8 | |
Record name | Ebvaciclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EBVACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: While several CDK4/6 inhibitors are available, PF-06873600 distinguishes itself by simultaneously inhibiting CDK2 alongside CDK4/6. This broader inhibitory profile targets a critical vulnerability observed in tumors resistant to existing CDK4/6 inhibitors – the compensatory upregulation of CDK2 activity.
A: this compound binds to and inhibits the activity of CDK2/4/6 kinases. These kinases play a crucial role in cell cycle progression, and their inhibition leads to cell cycle arrest, primarily in the G1 phase, ultimately hindering tumor cell proliferation. Studies indicate that this compound effectively inhibits Rb1 hyperphosphorylation, a key downstream event mediated by CDK2/4/6, further suppressing tumor growth.
A: Preclinical studies have demonstrated promising antitumor activity of this compound, even in models resistant to first-generation CDK4/6 inhibitors. For instance, in breast cancer models with acquired resistance to palbociclib, this compound effectively suppressed tumor growth by targeting both CDK2 and CDK4/6.
A: Research suggests that tumors with an intact RB1 pathway, a key regulator of the cell cycle often disrupted in cancer, may be more sensitive to this compound. Conversely, RB1-deficient models have shown resistance to CDK inhibitors, including this compound. This finding highlights the potential of RB1 status as a predictive biomarker for patient selection in clinical trials.
A: this compound has progressed to Phase 1/2a clinical trials in patients with advanced solid tumors, including breast and ovarian cancer. These trials aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a single agent and in combination with endocrine therapy.
A: Combining this compound with endocrine therapy, such as letrozole or fulvestrant, has demonstrated a manageable safety profile and promising preliminary antitumor activity in heavily pretreated patients with hormone receptor-positive (HR+) breast cancer. This combination may provide a new therapeutic strategy for patients with HR+ breast cancer who have progressed on prior endocrine therapy and CDK4/6 inhibitor treatment.
A: While specific structural data for this compound is limited, research utilizing structure-based drug design and Free-Wilson analysis was crucial in optimizing its structure for potent and selective CDK2/4/6 inhibition. Molecular dynamics simulations were also employed to understand and enhance selectivity against CDK9, mitigating potential off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。